molecular formula C65H42N12Na8O27S8 B14480724 Octasodium 2,2'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) CAS No. 67875-00-7

Octasodium 2,2'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate)

Cat. No.: B14480724
CAS No.: 67875-00-7
M. Wt: 1863.5 g/mol
InChI Key: FVYDOOQOSWGVCW-KLIXKNPYSA-F
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Description

Octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple sulfonate groups, which contribute to its solubility in water and its ability to interact with various biological and chemical systems.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of multiple aromatic rings and azo groups makes it susceptible to oxidation reactions.

    Reduction: The azo groups can be reduced to amines under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to target molecules. The azo groups can participate in redox reactions, influencing the compound’s activity. The overall mechanism involves the modulation of biochemical pathways and the inhibition or activation of specific proteins .

Comparison with Similar Compounds

Compared to other similar compounds, octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) stands out due to its unique combination of sulfonate and azo groups. Similar compounds include:

  • Tetrasodium 4,4’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate]
  • 7,7′-(carbonylbis(imino-3,1-phenylenecarbonylimino-3,1-(4-methyl-phenylene)carbonylimino))bis(1-methoxy-naphthalene-3,6-disulfonic acid) tetrasodium salt (NF770)

These compounds share structural similarities but differ in the number and position of functional groups, which influence their chemical properties and applications .

Properties

CAS No.

67875-00-7

Molecular Formula

C65H42N12Na8O27S8

Molecular Weight

1863.5 g/mol

IUPAC Name

octasodium;2-[4-[(E)-2-[4-[[4-[[4-[[4-[(E)-2-[4-(6,8-disulfonatobenzo[e]benzotriazol-2-yl)-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6,8-disulfonate

InChI

InChI=1S/C65H50N12O27S8.8Na/c1-33-21-53(55(103-3)31-51(33)70-68-39-13-9-35(57(23-39)107(85,86)87)5-7-37-11-15-41(25-59(37)109(91,92)93)76-72-49-19-17-45-47(63(49)74-76)27-43(105(79,80)81)29-61(45)111(97,98)99)66-65(78)67-54-22-34(2)52(32-56(54)104-4)71-69-40-14-10-36(58(24-40)108(88,89)90)6-8-38-12-16-42(26-60(38)110(94,95)96)77-73-50-20-18-46-48(64(50)75-77)28-44(106(82,83)84)30-62(46)112(100,101)102;;;;;;;;/h5-32H,1-4H3,(H2,66,67,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;;;;/q;8*+1/p-8/b7-5+,8-6+,70-68?,71-69?;;;;;;;;

InChI Key

FVYDOOQOSWGVCW-KLIXKNPYSA-F

Isomeric SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N4N=C5C6=C(C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC5=N4)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)/C=C/C9=C(C=C(C=C9)N1N=C2C3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N4N=C5C=CC6=C(C5=N4)C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)C=CC9=C(C=C(C=C9)N1N=C2C=CC3=C(C2=N1)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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